molecular formula C24H25Cl2N5 B6488740 4-benzyl-1-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine hydrochloride CAS No. 1215781-71-7

4-benzyl-1-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine hydrochloride

Cat. No.: B6488740
CAS No.: 1215781-71-7
M. Wt: 454.4 g/mol
InChI Key: PDPNZHDHPSJAFX-UHFFFAOYSA-N
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Description

4-benzyl-1-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine hydrochloride is a useful research compound. Its molecular formula is C24H25Cl2N5 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.1487012 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and signaling through phosphorylation of several enzyme or transcription factor substrates . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Biochemical Analysis

Biochemical Properties

F3305-0011 may interact with a variety of enzymes and proteins. For instance, it has been suggested that similar compounds can inhibit Protein Kinase B (PKB), a key component of intracellular signaling pathways . This interaction could potentially influence a variety of biochemical reactions.

Cellular Effects

The effects of F3305-0011 on cells are likely to be multifaceted. Given its potential to interact with PKB, it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, F3305-0011 may exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action remains to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of F3305-0011 may change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function would need to be considered in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of F3305-0011 may vary with different dosages in animal models. Studies would need to investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

F3305-0011 may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of F3305-0011 within cells and tissues could involve various transporters or binding proteins. Its localization or accumulation may be influenced by these interactions .

Subcellular Localization

The subcellular localization of F3305-0011 could affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5.ClH/c25-22-9-5-4-8-20(22)16-30-24-21(15-28-30)23(26-17-27-24)29-12-10-19(11-13-29)14-18-6-2-1-3-7-18;/h1-9,15,17,19H,10-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPNZHDHPSJAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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